Pravastatin sodium

Vue d'ensemble

Description

La pravastatine sodique est un composé hypolipidémiant appartenant à la classe des statines, qui sont des inhibiteurs compétitifs de l'enzyme hydroxymethylglutaryl-CoA (HMG-CoA) réductase. Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. La pravastatine sodique est principalement utilisée pour réduire les taux de cholestérol et prévenir les maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pravastatine sodique est synthétisée par un processus de fermentation. Initialement, la mévastatine est obtenue, qui est ensuite soumise à une hydrolyse du groupe lactone. Ceci est suivi d'une hydroxylation biologique utilisant le micro-organisme Streptomyces carbophilus pour introduire le groupe allylique 6-alcool .

Méthodes de production industrielle

La production industrielle de la pravastatine sodique implique une fermentation suivie d'une purification. Le liquide de fermentation contenant la pravastatine sodique est centrifugé pour obtenir un surnageant qui est ensuite adsorbé à l'aide d'une colonne de résine. La colonne de résine est lavée à l'eau et désorbée avec une solution éthanol-eau. Le liquide de désorption est concentré, extrait, évaporé et séché pour obtenir de la pravastatine sodique de haute pureté .

Analyse Des Réactions Chimiques

Polymorphic Transformations

Pravastatin sodium crystallizes into six distinct polymorphic forms (A–F), depending on solvent systems, temperature, and pH. These forms exhibit unique physicochemical properties and interconversion pathways .

Table 1: Crystallization Conditions for Polymorphic Forms

- Interconversion : Forms A, C, E, and F transform into Form D upon heating (120°C) . At 30% relative humidity, all forms except B convert to Form C .

- IR Spectroscopy : Form A shows characteristic absorption bands at 686, 917, and 1726 cm⁻¹ .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, with degradation kinetics following pseudo-first-order models .

Table 2: Hydrolysis Kinetics at 80°C

Metabolic Reactions

This compound is metabolized via sulfation and hydroxylation in hepatic cytosol .

Table 3: Key Metabolic Pathways

- Activation : Sulfation generates reactive intermediates, enabling nucleophilic attack by water or hydroxyl ions .

Thermal Degradation

Heating this compound above 174°C induces decomposition:

- Form A–D : Melting points range from 174–176°C (Form A) to 187°C (Form B) .

- Decomposition Products : Carbon monoxide, carbon dioxide, and oxidized derivatives under extreme conditions .

Solid-State Reactions

Polymorphic transitions occur in solvent mixtures:

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

Pravastatin is widely recognized for its role in reducing the risk of cardiovascular diseases, particularly in patients with hypercholesterolemia. Clinical studies have demonstrated that pravastatin effectively lowers total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels.

- Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to decreased cholesterol levels and reduced progression of atherosclerosis .

- Clinical Efficacy : In large-scale trials such as the Long-term Intervention with Pravastatin in Ischaemic Disease (LIPID) study, pravastatin treatment significantly reduced the incidence of myocardial infarction (MI) and the need for revascularization procedures .

| Outcome | Effect of Pravastatin |

|---|---|

| Total Cholesterol | Decreased by ~18% |

| LDL Cholesterol | Decreased by ~27% |

| Triglycerides | Decreased by ~6% |

| HDL Cholesterol | Increased by ~4% |

| Risk of Coronary Death | Reduced by 24% |

Neuroprotective Effects

Recent studies have indicated that pravastatin may offer neuroprotective benefits beyond its lipid-lowering properties. A study investigating its effects on cerebral venous infarction (CVI) found that pravastatin administration significantly reduced neuronal injury and apoptosis in a rat model .

- Study Findings : The pravastatin-treated group exhibited smaller infarction areas and reduced expression of pro-apoptotic proteins compared to controls. This suggests potential applications in preventing neuronal damage following ischemic events.

Psychological Well-being

Long-term use of pravastatin has been associated with improvements in psychological well-being among patients with coronary artery disease. The LIPID study included assessments using standardized questionnaires to evaluate anxiety, depression, and impulsiveness over four years .

- Results : Participants receiving pravastatin reported better psychological outcomes compared to those on placebo, indicating that lipid-lowering therapy may also confer mental health benefits.

Safety Profile and Drug Interactions

Pravastatin is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. However, certain drug interactions can affect its efficacy:

- Drug Interactions : Coadministration with gemfibrozil is not recommended due to significant increases in pravastatin levels . Monitoring is advised for patients taking multiple medications.

Emerging Research Areas

Ongoing research continues to explore additional applications of pravastatin:

- Cancer Research : Some studies are investigating the potential role of statins like pravastatin in cancer prevention or treatment due to their anti-inflammatory properties.

- Diabetes Management : There is emerging evidence suggesting that statins may improve insulin sensitivity and have beneficial effects on glucose metabolism.

Mécanisme D'action

Pravastatin sodium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis. By competitively inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. This leads to an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, thereby lowering overall cholesterol levels. Additionally, this compound has pleiotropic effects, including improved endothelial function, reduced inflammation, and inhibition of platelet aggregation .

Comparaison Avec Des Composés Similaires

La pravastatine sodique est comparée à d'autres statines telles que l'atorvastatine et la simvastatine. Bien que toutes les statines fonctionnent en inhibant la HMG-CoA réductase, la pravastatine sodique est unique en raison de son hydrophilie et de son potentiel moindre d'interactions médicamenteuses. Contrairement à l'atorvastatine et à la simvastatine, la pravastatine sodique n'est pas significativement affectée par les produits à base de pamplemousse. De plus, la pravastatine sodique a une incidence plus faible d'effets secondaires musculaires par rapport à d'autres statines .

Liste de composés similaires

- Atorvastatine

- Simvastatine

- Rosuvastatine

- Lovastatine

- Fluvastatine

La pravastatine sodique se démarque par ses propriétés pharmacocinétiques spécifiques et son profil de sécurité favorable, ce qui en fait un choix privilégié pour certaines populations de patients.

Activité Biologique

Pravastatin sodium is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the liver, leading to an increase in low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhancement facilitates greater clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis.

- Increased LDL Receptor Expression : Enhances LDL clearance.

- Reduction in Triglycerides : Lowers triglyceride levels by inhibiting very-low-density lipoprotein (VLDL) production.

Pharmacokinetics

Pravastatin exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:

| Parameter | Value |

|---|---|

| Absorption | 60-90 minutes post-administration |

| Bioavailability | 17% (low due to first-pass metabolism) |

| Volume of Distribution | 0.5 L/kg |

| Protein Binding | 43-48% |

| Metabolism | Primarily hepatic (CYP3A4 involvement minimal) |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of pravastatin in reducing lipid levels and cardiovascular events:

- Cholesterol Reduction : In patients with a history of myocardial infarction, pravastatin reduced total cholesterol by approximately 18% and LDL by about 27% .

- Cardiovascular Risk Reduction : A significant decrease in the risk of coronary heart disease (CHD) events was observed; specifically, a 24% reduction in mortality due to coronary disease was reported .

Case Studies and Research Findings

- Hypertensive Pregnancy Study :

- Stability Studies :

- Combination Therapy :

Summary of Biological Activity

This compound exhibits significant biological activity through its role as an HMG-CoA reductase inhibitor. Its ability to lower cholesterol levels and reduce cardiovascular risks has been well-documented through various clinical trials and studies. The compound's pharmacokinetic profile supports its therapeutic use, while ongoing research continues to explore its broader implications in conditions such as hypertensive pregnancy.

Propriétés

Numéro CAS |

81131-70-6 |

|---|---|

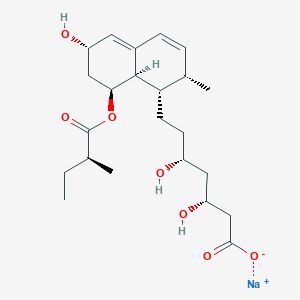

Formule moléculaire |

C23H36NaO7 |

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |

Clé InChI |

RNAREGLVKQKRSG-IYNICTALSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

SMILES isomérique |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |

SMILES canonique |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |

Apparence |

White powder |

Key on ui other cas no. |

81131-70-6 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

81093-37-0 (Parent) |

Synonymes |

Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: this compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, this compound effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is this compound's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that this compound exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of this compound?

A3: The tissue-selective action of this compound is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight, this compound is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of this compound typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating this compound?

A6: this compound is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of this compound, including:* Solid Dispersions: Formulating this compound as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: this compound-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing this compound offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of this compound evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of this compound formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify this compound in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of this compound. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of this compound analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of this compound analysis in various matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.